

# AZD-5672 in Rheumatoid Arthritis: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of rheumatoid arthritis (RA) therapeutics has been marked by the exploration of diverse molecular targets aimed at disrupting the inflammatory cascade that characterizes the disease. Among these, the C-C chemokine receptor 5 (CCR5) and the p38 mitogen-activated protein (MAP) kinase have been subjects of significant investigation. This guide provides a comparative analysis of the clinical trial results of **AZD-5672**, a CCR5 antagonist, with those of pamapimod, a p38 MAP kinase inhibitor, and etanercept, an established tumor necrosis factor (TNF) inhibitor. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development strategies.

### **Executive Summary**

**AZD-5672**, a selective antagonist of the CCR5 receptor, was investigated for the treatment of rheumatoid arthritis. However, in a key Phase IIb clinical trial, **AZD-5672** did not demonstrate a statistically significant improvement in the primary endpoint of ACR20 response at week 12 compared to placebo.[1] In contrast, the open-label etanercept arm in the same study showed significant efficacy.[1] This outcome led to the discontinuation of the development of **AZD-5672** for this indication.

Similarly, the clinical development of p38 MAP kinase inhibitors for RA has been challenging. Pamapimod, a representative of this class, also failed to show a significant benefit over existing treatments. In a head-to-head comparison with methotrexate, pamapimod was found to be less



effective.[2] When evaluated as an add-on therapy to methotrexate, it did not provide a significant improvement over placebo.

This guide will delve into the quantitative data from the clinical trials of these compounds, outline the experimental methodologies employed, and visualize the targeted signaling pathways to provide a comprehensive comparative overview.

# Data Presentation: Comparative Efficacy in Rheumatoid Arthritis

The following tables summarize the key efficacy data from clinical trials of **AZD-5672**, pamapimod, and etanercept. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in tender and swollen joint counts and other clinical parameters.

Table 1: Efficacy of AZD-5672 in a Phase IIb Clinical Trial (NCT00713544)

| Treatment Group             | ACR20 Response<br>at Week 12                                | ACR50 Response<br>at Week 12 | ACR70 Response<br>at Week 12 |
|-----------------------------|-------------------------------------------------------------|------------------------------|------------------------------|
| AZD-5672 (all doses)        | No statistically significant difference from placebo[1]     | Data not available           | Data not available           |
| Placebo                     | Data not available                                          | Data not available           | Data not available           |
| Etanercept (open-<br>label) | Significantly more efficacious than AZD-5672 and placebo[1] | Data not available           | Data not available           |

Note: Specific percentage improvements for **AZD-5672** dose groups and placebo are not publicly available.

Table 2: Efficacy of Pamapimod in Clinical Trials

Pamapimod Monotherapy vs. Methotrexate (12 weeks)[2]



| Treatment Group               | ACR20 Response Rate |  |
|-------------------------------|---------------------|--|
| Pamapimod 50 mg once daily    | 23%                 |  |
| Pamapimod 150 mg once daily   | 18%                 |  |
| Pamapimod 300 mg once daily   | 31%                 |  |
| Methotrexate (7.5-20 mg/week) | 45%                 |  |

Pamapimod as Add-on to Methotrexate vs. Placebo (12 weeks)

| Treatment Group       | ACR20 Response Rate |  |
|-----------------------|---------------------|--|
| Pamapimod (all doses) | 31% - 43%           |  |
| Placebo               | 34%                 |  |

Note: ACR50 and ACR70 data for these pamapimod trials are not readily available in the public domain.

Table 3: Efficacy of Etanercept (from the TEMPO trial) in Combination with Methotrexate

| Timepoint | ACR20 Response<br>Rate | ACR50 Response<br>Rate | ACR70 Response<br>Rate |
|-----------|------------------------|------------------------|------------------------|
| Week 12   | 81%                    | 56%                    | Not Available          |
| Week 24   | 87%                    | 66.2%                  | Not Available          |
| Year 3    | 52%                    | 43%                    | 31%                    |

## **Experimental Protocols**

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are summaries of the methodologies for the key trials cited.

### AZD-5672 Phase IIb Study (NCT00713544)[1]



- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with an open-label etanercept treatment group.
- Patient Population: 371 patients with active rheumatoid arthritis who were receiving a stable dose of methotrexate.
- Treatment Regimen:
  - AZD-5672 administered orally once daily at doses of 20 mg, 50 mg, 100 mg, or 150 mg for 12 weeks.
  - Matched placebo administered orally once daily for 12 weeks.
  - Etanercept administered subcutaneously at a dose of 50 mg once weekly (open-label).
- Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.
- Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score in 28 joints (DAS28), and safety and tolerability.

### **Pamapimod Clinical Trials**

- Monotherapy Trial:
  - Study Design: A double-blind, methotrexate-controlled study.
  - Patient Population: Adult patients with active rheumatoid arthritis.
  - Treatment Regimen:
    - Pamapimod administered orally once daily at doses of 50 mg, 150 mg, or 300 mg for 12 weeks.
    - Methotrexate administered orally once weekly, with a planned escalation from 7.5 mg to 20 mg.
  - Primary Endpoint: The proportion of patients achieving an ACR20 response at 12 weeks.
- Add-on Therapy Trial:



- Study Design: A randomized, double-blind, placebo-controlled study.
- Patient Population: Adult patients with active rheumatoid arthritis with an inadequate clinical response to stable doses of methotrexate.
- Treatment Regimen:
  - Pamapimod administered orally once daily (up to 300 mg) for 12 weeks in addition to their stable methotrexate dose.
  - Matching placebo administered for 12 weeks in addition to their stable methotrexate dose.
- Primary Endpoint: The proportion of patients with a ≥20% improvement in RA based on the ACR criteria (ACR20) at 12 weeks.

### **Etanercept TEMPO Trial**

- Study Design: A 3-year, multicenter, double-blind, randomized, controlled trial.
- Patient Population: 682 patients with moderate to severe RA who had failed at least one disease-modifying antirheumatic drug (DMARD) other than methotrexate.
- Treatment Regimen:
  - Etanercept 25 mg twice weekly plus methotrexate.
  - Etanercept 25 mg twice weekly plus placebo.
  - Placebo plus methotrexate.
- Primary Endpoints: Numeric index of the ACR response (ACR-N) area under the curve (AUC) over the first 24 weeks and change from baseline in modified Total Sharp Score (mTSS) at Year 1.
- Secondary Endpoints: ACR20, ACR50, ACR70, C-reactive protein (CRP), Health Assessment Questionnaire (HAQ) score, and DAS28 clinical remission.



# Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).



Click to download full resolution via product page

Caption: CCR5 signaling pathway in rheumatoid arthritis and the inhibitory action of AZD-5672.





Click to download full resolution via product page

Caption: The p38 MAP kinase signaling pathway in RA and the inhibitory action of pamapimod.





Click to download full resolution via product page

Caption: A generalized workflow for the rheumatoid arthritis clinical trials discussed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Improvements in clinical response between 12 and 24 weeks in patients with rheumatoid arthritis on etanercept therapy with or without methotrexate PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-5672 in Rheumatoid Arthritis: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-clinical-trial-results-in-rheumatoid-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com